Bienvenue dans la boutique en ligne BenchChem!

(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

Stereochemical differentiation geometric isomerism reversed-phase HPLC

Lamotrigine EP Impurity C, systematically named (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 94213-23-7), is the (Z)-geometric isomer of 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile, also designated by the manufacturer code 14W80. It is an established process-related impurity of the phenyltriazine anticonvulsant lamotrigine (CAS 84057-84-1), generated as a synthetic intermediate in the aminoguanidine-based manufacturing route.

Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
CAS No. 94213-23-7
Cat. No. B194306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
CAS94213-23-7
Synonyms(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine;  2-(2,3-Dichlorophenyl)-2-(guanidinoimino) acetonitrile
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
InChIInChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)
InChIKeyBXDSJOGMJUKSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamotrigine EP Impurity C (CAS 94213-23-7): A (Z)-Configured, Isobaric Process Impurity Reference Standard for Antiepileptic Drug Quality Control


Lamotrigine EP Impurity C, systematically named (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 94213-23-7), is the (Z)-geometric isomer of 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile, also designated by the manufacturer code 14W80 [1]. It is an established process-related impurity of the phenyltriazine anticonvulsant lamotrigine (CAS 84057-84-1), generated as a synthetic intermediate in the aminoguanidine-based manufacturing route [2]. With a molecular formula of C₉H₇Cl₂N₅ and a molecular weight of 256.09 g/mol, this compound is isobaric with the lamotrigine active pharmaceutical ingredient (API) itself, sharing an identical nominal mass and elemental composition [3]. It is recognized by the European Pharmacopoeia (EP) as Impurity C and is commercially supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial lamotrigine production .

Why Generic Lamotrigine Impurity Standards Cannot Substitute for (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 94213-23-7)


The procurement of a lamotrigine impurity reference standard demands precise chemical identity; generic or structurally similar compounds cannot serve as surrogates for Lamotrigine EP Impurity C (CAS 94213-23-7). This compound is isobaric with both lamotrigine API and its (E)-geometric isomer (EP Impurity B, CAS 84689-20-3), sharing the identical molecular formula C₉H₇Cl₂N₅ and nominal mass of 256 Da [1]. Consequently, mass spectrometry-based detection without prior chromatographic separation cannot distinguish among these three species, necessitating a chemically authenticated, stereochemically pure reference standard to ensure accurate peak identification and quantification [2]. Furthermore, the (Z)-configuration confers a distinct chromatographic retention time relative to the (E)-isomer under reversed-phase HPLC conditions, with Impurity C consistently eluting later (relative retention time, RRT ≈ 1.5–1.7 vs. lamotrigine) compared to Impurity B (RRT ≈ 0.8) [3]. Regulatory monographs assign different acceptance limits to each impurity—for instance, the USP specification permits lamotrigine-related compound C at ≤ 0.5% versus related compound B at ≤ 0.2% [4]. Substituting an incorrect or unverified isomer would invalidate analytical method accuracy, compromise regulatory compliance, and potentially mask true impurity levels in drug substance or finished product release testing.

Quantitative Differentiation Evidence: (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 94213-23-7) Versus Closest Analogs


Stereochemical Identity: (Z)-Configuration Chromatographically Resolved from (E)-Isomer (EP Impurity B) with Distinct Relative Retention Times and Correction Factors

Lamotrigine EP Impurity C (CAS 94213-23-7) bears the (Z)-configuration at the C=N double bond, placing the cyano and carbazamidine groups in a cis orientation. Its geometric isomer, Lamotrigine EP Impurity B (CAS 84689-20-3/94213-24-8), possesses the (E)-configuration . Under reversed-phase HPLC conditions described in CN113156009A, Impurity B elutes with a relative retention time (RRT) of approximately 0.8 relative to lamotrigine, whereas Impurity C elutes later at RRT 1.5–1.7 [1]. The correction factor for Impurity C is 1.4, compared to 2.7 for Impurity B—a nearly two-fold difference in UV detector response per unit mass that must be accounted for in quantitative analysis [1]. The linear range for Impurity C is 0.51–5.13 μg/mL with a correlation coefficient r = 0.9993 [1].

Stereochemical differentiation geometric isomerism reversed-phase HPLC relative retention time correction factor

Isobaric Interference: Identical Nominal Mass to Lamotrigine API Requires Specialized LC-MS/MS Methodology with 25 ppb Detection Limit for Accurate Trace Quantification

Lamotrigine EP Impurity C (14W80) shares the exact molecular formula C₉H₇Cl₂N₅ and nominal mass (256 Da) with lamotrigine API, making these two compounds isobaric and indistinguishable by single-stage mass spectrometry alone [1]. This isobaric relationship is not shared by most other lamotrigine-related impurities: for example, EP Impurity E (2,3-dichlorobenzoic acid, CAS 50-45-3) has a distinct molecular formula (C₇H₄Cl₂O₂, MW 191.01) , and EP Impurity A (CAS 252186-78-0) has the formula C₉H₆Cl₂N₄O (MW 257.08), differing by one oxygen-for-nitrogen substitution . Carrier et al. (2008) developed an LC-MS/MS method using in-source fragmentation with APCI followed by multiple reaction monitoring (MRM) that achieved a detection limit of 25 ppb mass fraction for 14W80 relative to lamotrigine, which was further enhanced to 2 ppb with solid-phase extraction (SPE) pre-concentration [1]. An earlier method by Ashton et al. (1999) using normal-phase HPLC pre-concentration coupled with reversed-phase HPLC-TSP-MS achieved a detection range of 50–100 ppb (w/w) [2].

isobaric interference LC-MS/MS trace analysis solid phase extraction route indicative impurity

Regulatory Acceptance Criteria: Impurity C Subject to Higher Permitted Limit (0.5%) Than Impurity B (0.2%) Under USP Monograph, Reflecting Differential Toxicological Qualification

The USP 35 monograph for Lamotrigine Tablets establishes compound-specific acceptance criteria for organic impurities, differentiating between individual related compounds on the basis of toxicological qualification data [1]. Lamotrigine related compound C (corresponding to EP Impurity C, CAS 94213-23-7) is permitted at a limit of not more than (NMT) 0.5%, whereas lamotrigine related compound B (2,3-dichlorobenzoic acid, EP Impurity E) is restricted to NMT 0.2%—a 2.5-fold more stringent threshold [1]. The total impurities specification is NMT 0.75% [1]. This differential thresholding is corroborated by the biopharmaceutic risk assessment literature, which cites impurity acceptance criteria of lamotrigine-related compound B ≤ 0.2%, lamotrigine-related compound C ≤ 0.5%, and total impurities ≤ 0.75% [2]. Under the British Pharmacopoeia (Ph. Eur. monograph 1756) related substances test, unspecified impurities are individually limited to 0.10%, with correction factors applied to specific impurities (e.g., impurity F multiplied by 1.3) [3].

regulatory acceptance criteria ICH Q3A/Q3B USP monograph organic impurities toxicological qualification

Synthetic Route Specificity: 14W80 as a Route-Indicative Impurity That Distinguishes Aminoguanidine-Based Synthesis from Alternative Lamotrigine Manufacturing Pathways

The compound 14W80 ((Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine) is specifically the condensation product of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate—a key intermediate in one of the principal synthetic routes to lamotrigine [1]. In this pathway, 14W80 undergoes cyclization to form the 1,2,4-triazine ring of lamotrigine; incomplete cyclization leaves residual 14W80 in the final drug substance [2]. Critically, this impurity is absent from alternative synthetic routes (e.g., those proceeding via 2,3-dichlorobenzoyl cyanide direct cyclization with aminoguanidine under different conditions or via different intermediates), rendering 14W80 a definitive route-indicative marker [2]. The European Patent EP 1 170 588 A1 (Wellcome Foundation) describes methods for controlling the level of this contaminant at a maximum of 0.5% in crude lamotrigine by TLC, followed by recrystallization to achieve final drug substance meeting the required purity specification of not more than 2% total impurities [3]. The regulatory dossier for lamotrigine generics typically requires demonstration of control over this specific impurity as part of the drug master file .

route indicative impurity synthetic intermediate aminoguanidine route process analytical technology quality by design

Hydrophobicity-Driven Chromatographic Resolution: Impurity C Displays Significantly Longer Retention Than Lamotrigine API (RRT 1.5–1.7), Enabling Baseline Separation in Validated HPLC Methods

Lamotrigine EP Impurity C is measurably more hydrophobic than the lamotrigine API, a property that directly translates into its longer retention on reversed-phase HPLC columns [1]. The CN113156009A patent demonstrates that under optimized gradient conditions, Impurity C elutes at 27.731 minutes versus 16.137 minutes for lamotrigine, yielding an RRT of approximately 1.72 and a resolution factor > 18.4 between the two peaks [2]. This stands in contrast to Impurity B, which elutes before lamotrigine at RRT 0.8 with a resolution of 6.8 [2]. The British Pharmacopoeia 2025 employs a different HPLC system (phosphate buffer pH 2.0/acetonitrile, 270 nm detection) where lamotrigine retention time is approximately 7 minutes and Impurity E elutes at approximately 1.7 RRT, while Impurity F elutes at approximately 1.8 RRT [3]. The hydrophobicity difference also facilitates the use of SPE pre-concentration, where 14W80 is preferentially retained on reversed-phase sorbents relative to lamotrigine, enabling the 2 ppb detection limit enhancement [1]. The base-deactivated end-capped octadecylsilyl silica gel column (5 μm, 0.15 m × 4.6 mm) operated at 35°C is specified in the EP monograph for achieving reproducible resolution [3].

hydrophobicity reversed-phase chromatography system suitability peak resolution method validation

Procurement-Relevant Application Scenarios for (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 94213-23-7)


ANDA Regulatory Submission: Analytical Method Validation and System Suitability for Lamotrigine Generic Drug Applications

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for lamotrigine tablets or extended-release formulations require a certified Lamotrigine EP Impurity C reference standard to validate their HPLC or LC-MS/MS impurity profiling methods per ICH Q2(R1) guidelines. The compound's isobaric nature necessitates demonstration of chromatographic resolution > 18 from the lamotrigine API peak, with the RRT of approximately 1.5–1.7 serving as a system suitability criterion across different column chemistries [1]. The reference standard must be accompanied by a Certificate of Analysis including HPLC purity (typically ≥ 98%), ¹H-NMR, MS, and IR characterization data compliant with regulatory guidelines to support the ANDA filing . The differential correction factor of 1.4 for Impurity C versus 2.7 for Impurity B must be incorporated into the validated method to achieve accurate quantification at the USP-specified limit of 0.5% [1].

Pharmaceutical Quality Control: Batch Release Testing and Stability-Indicating Method Implementation

Quality control laboratories performing batch release testing of lamotrigine drug substance and finished dosage forms under cGMP require the Impurity C reference standard to demonstrate compliance with the USP acceptance criterion of NMT 0.5% for lamotrigine-related compound C and the total impurities limit of NMT 0.75% [2]. In stability-indicating methods, Impurity C has been identified as a degradation product under alkaline hydrolysis conditions; the reference standard enables accurate quantification of degradation kinetics to support shelf-life specification setting per ICH Q1A(R2) [3]. The BP/EP monograph further specifies a stringent 0.10% limit for unspecified impurities using a base-deactivated end-capped C18 column at 35°C with detection at 270 nm, requiring a high-purity reference standard for reliable low-level quantification [4].

Synthetic Route Forensic Analysis: API Supplier Qualification and Process Patent Compliance Verification

Pharmaceutical companies conducting due diligence on lamotrigine API suppliers can use the Impurity C reference standard as a forensic marker to identify the specific synthetic route employed. Because 14W80 is the condensation product of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate, its presence at trace levels (detectable at 2 ppb by SPE-LC-MS/MS) definitively confirms the aminoguanidine-based synthetic pathway [5]. This capability supports supplier qualification programs, process patent compliance verification, and quality-by-design (QbD) initiatives where knowledge of the synthetic origin informs control strategy development. The European Patent specification that crude lamotrigine must contain ≤ 0.5% of this contaminant prior to recrystallization provides a quantitative benchmark for assessing supplier manufacturing capability [6].

Forced Degradation and Stress Testing: Identification and Quantification of Hydrolytic Degradation Products in Lamotrigine Drug Product Development

Drug product development scientists conducting ICH Q1A(R2)-compliant forced degradation studies of lamotrigine formulations require the Impurity C reference standard to identify and quantify degradation products formed under hydrolytic stress conditions. Lamotrigine is known to undergo significant degradation under alkaline conditions (up to 67.7% degradation reported), and Impurity C has been characterized as one of the degradation products observable under these conditions [3]. The compound's higher hydrophobicity (XlogP = 1.9) relative to lamotrigine and its characteristic RRT of 1.5–1.7 allow unambiguous peak assignment in stressed sample chromatograms, facilitating mass balance assessment and degradation pathway elucidation required for regulatory submissions [1]. The validated linear range of 0.51–5.13 μg/mL (r = 0.9993) supports quantitation across the full degradation profile [1].

Quote Request

Request a Quote for (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.